1-(4-fluoro-2-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
The compound is likely an organic molecule given its structure. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a carboxylic acid group, a pyridinyl group, and a fluoromethylphenyl group attached to it.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a click chemistry reaction such as the Huisgen cycloaddition. The other groups could be added through various functional group transformations.Molecular Structure Analysis
The molecular structure of this compound could be analyzed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information about the compound’s molecular weight, the connectivity of its atoms, and its three-dimensional structure.Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The carboxylic acid group could undergo reactions such as esterification or amide formation. The triazole ring might participate in reactions with electrophiles or nucleophiles.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, could be determined through various experimental techniques. Computational methods could also be used to predict some of these properties.Scientific Research Applications
Cancer Research
- The compound has been studied for its potential in treating cancer, particularly as an Aurora kinase inhibitor. Aurora kinases are essential for cell division, and their inhibition can be a strategy for cancer therapy (ロバート ヘンリー,ジェームズ, 2006).
Antimicrobial Properties
- Various derivatives of the compound have shown promising results in antimicrobial activities. The synthesis and evaluation of such derivatives demonstrate their potential in combating microbial infections (Hacer Bayrak et al., 2009).
Sensitization of Emissions in Analytical Chemistry
- The compound has been used in the selective sensitization of emissions of Eu(III) and Tb(III) ions, suggesting its application in analytical chemistry, particularly in spectroscopy and luminescence studies (Hee-Jun Park et al., 2014).
Synthesis and Structural Assessment in Chemistry
- The compound and its derivatives have been synthesized and structurally assessed for various chemical properties, demonstrating its versatility in chemical synthesis and its potential in developing new chemical entities (A. Castiñeiras et al., 2018).
Mechanistic Study in Organic Synthesis
- The compound has been a subject of mechanistic studies in organic synthesis, providing insights into the synthesis of 1,3,5-trisubstituted-1,2,3-triazoles, crucial for developing new synthetic methods and compounds (Jinsong Gu & Xiuhui Lu, 2020).
Fluorophore Development in Photochemistry
- The compound's derivatives have been studied for their photophysical properties, indicating potential applications in photochemistry, especially as fluorophores for sensing and imaging applications (Nikita E. Safronov et al., 2020).
Safety And Hazards
The safety and hazards of this compound would depend on its reactivity and its biological effects. It would be important to handle it with appropriate safety precautions, and to dispose of it in accordance with regulations.
Future Directions
Future research on this compound could involve studying its synthesis, its reactivity, its molecular structure, and its potential applications. This could involve both experimental work and computational modeling.
Please note that this is a general analysis and the specifics could vary depending on the exact nature of the compound. For a detailed analysis, it would be necessary to refer to scientific literature or conduct experimental studies.
properties
IUPAC Name |
1-(4-fluoro-2-methylphenyl)-5-pyridin-2-yltriazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O2/c1-9-8-10(16)5-6-12(9)20-14(11-4-2-3-7-17-11)13(15(21)22)18-19-20/h2-8H,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJHMBDPPRHPLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluoro-2-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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